molecular formula C18H17N3O4 B5331096 2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide

2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide

Cat. No. B5331096
M. Wt: 339.3 g/mol
InChI Key: FLOJCSSJVBSKOI-UHFFFAOYSA-N
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Description

2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide, also known as MI-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MI-2 is a selective inhibitor of the MDM2-p53 interaction, which is a critical pathway in the regulation of cell growth and survival.

Mechanism of Action

2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide is a selective inhibitor of the MDM2-p53 interaction. MDM2 is an E3 ubiquitin ligase that plays a critical role in the regulation of p53. MDM2 binds to p53 and promotes its degradation through the ubiquitin-proteasome pathway. Inhibition of the MDM2-p53 interaction leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide has been shown to induce apoptosis in cancer cells through the activation of p53. In addition, 2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide has been shown to inhibit tumor growth in vivo in mouse xenograft models. 2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide has also been shown to have a synergistic effect when used in combination with other chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide is its selectivity for the MDM2-p53 interaction. This selectivity reduces the potential for off-target effects and toxicity. However, 2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide has limited solubility in water, which can make it difficult to work with in lab experiments. In addition, 2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several potential future directions for the study of 2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide. One area of interest is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of interest is the study of the effects of 2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide on other pathways involved in cancer development and progression. Finally, the development of more effective delivery methods for 2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide could improve its effectiveness in vivo.

Synthesis Methods

The synthesis of 2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzamidine to form the amide intermediate. The final step involves the reaction of the amide intermediate with 2-oxo-1-imidazolidinecarboxylic acid to form 2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide.

Scientific Research Applications

2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. The MDM2-p53 interaction is a critical pathway in the regulation of cell growth and survival. Inhibition of this pathway can lead to the activation of p53, which is a tumor suppressor gene that plays a critical role in the prevention of cancer. 2-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide has been shown to be a potent inhibitor of the MDM2-p53 interaction, leading to the activation of p53 and the induction of apoptosis in cancer cells.

properties

IUPAC Name

2-methoxy-N-[4-(2-oxoimidazolidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-25-15-5-3-2-4-14(15)16(22)20-13-8-6-12(7-9-13)17(23)21-11-10-19-18(21)24/h2-9H,10-11H2,1H3,(H,19,24)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOJCSSJVBSKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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